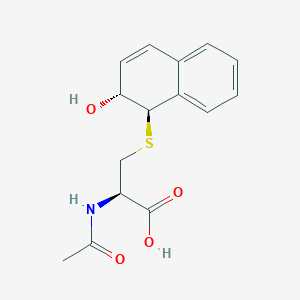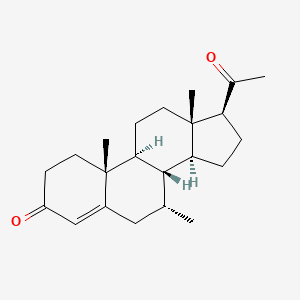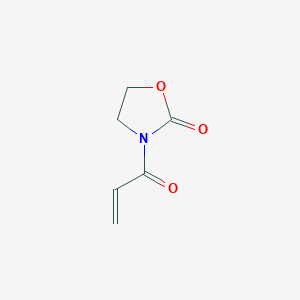
3-Acryloyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-Acryloyl-2-oxazolidinone involves asymmetric Diels–Alder reactions, showcasing its utility in creating optically active compounds. For example, Ghosh et al. (2019) explored the asymmetric Diels–Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones, yielding highly functionalized cycloadducts. These intermediates are crucial for synthesizing compounds with high affinity for potent HIV-1 protease inhibitors, illustrating the compound's importance in medicinal chemistry (Ghosh et al., 2019).
Molecular Structure Analysis
The molecular structure of 3-Acryloyl-2-oxazolidinone is crucial for its reactivity and applications. The oxazolidinone ring provides a rigid framework that facilitates selective reactions. This structural feature is instrumental in asymmetric synthesis, where the molecule's chirality can lead to highly selective reaction outcomes. Studies on its molecular structure highlight the compound's capacity to participate in complex chemical transformations, enabling the synthesis of chiral molecules with high enantioselectivity.
Chemical Reactions and Properties
3-Acryloyl-2-oxazolidinone undergoes a variety of chemical reactions, including cycloadditions, polymerizations, and asymmetric synthesis. For instance, Suga et al. (2007) demonstrated the compound's role in highly enantioselective and diastereoselective 1,3-dipolar cycloaddition reactions, highlighting its versatility in organic synthesis (Suga et al., 2007). These reactions underscore the compound's ability to facilitate the construction of complex molecular architectures with precise stereochemical control.
Scientific Research Applications
Stereospecific Polymerization
3-Acryloyl-2-oxazolidinone has been used in the stereospecific polymerization of chiral oxazolidinone-functionalized alkenes to create highly isotactic, optically active polymers. This process involves chiral ansa-zirconocenium coordination catalysts, leading to the formation of optically active chiral polymers, demonstrating a unique method of stereocontrol (Miyake et al., 2010).
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis, such as in the Diels-Alder reaction with 1-acetoxy-3-methylbutadiene, catalyzed by bis(oxazoline)Cu(II) complex, leading to high enantioselectivity. This method is significant in the synthesis of various chiral compounds (Evans et al., 1997).
Conjugate Additions
It has applications in conjugate additions involving N-acryloyl oxazolidinones, leading to high diastereoselectivities. This process is essential for producing specific stereochemical configurations in synthetic chemistry (Sprecher et al., 2010).
Antibacterial Agent Synthesis
3-Acryloyl-2-oxazolidinone is integral in the synthesis of novel oxazolidinone antibacterial agents, such as U-100592 and U-100766. These compounds show potent activity against multidrug-resistant Gram-positive bacteria, indicating its importance in developing new antibiotics (Brickner et al., 1996).
HIV-1 Protease Inhibitors
It's used in the synthesis of high-affinity ligands for potent HIV-1 protease inhibitors. The asymmetric Diels–Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones has proven crucial for creating compounds with significant medical implications (Ghosh et al., 2019).
Cycloaddition Reactions
The compound is also used in cycloaddition reactions, offering a route to synthesize complex molecular structures with high enantioselectivity. Such reactions are foundational in organic synthesis and medicinal chemistry (Suga et al., 2006).
Future Directions
properties
IUPAC Name |
3-prop-2-enoyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBSYUPTCGGRSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438461 |
Source


|
| Record name | 3-Acryloyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acryloyl-2-oxazolidinone | |
CAS RN |
2043-21-2 |
Source


|
| Record name | 3-Acryloyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)
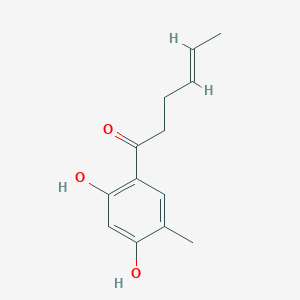
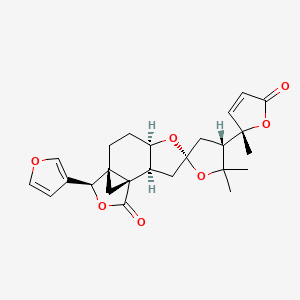
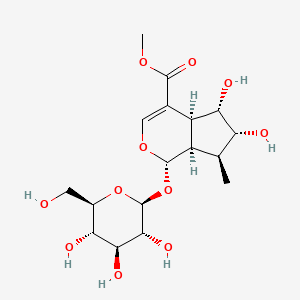
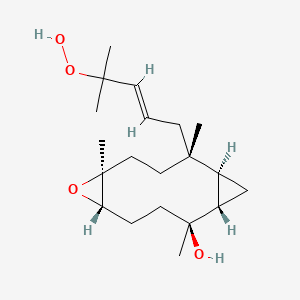
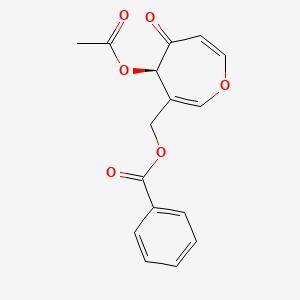
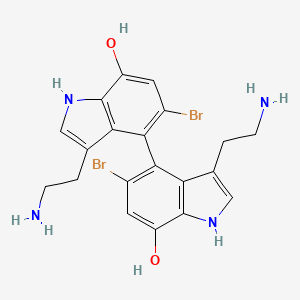
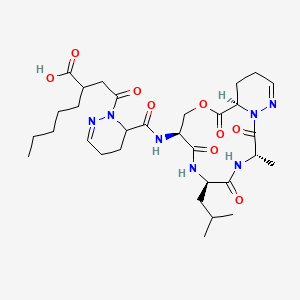
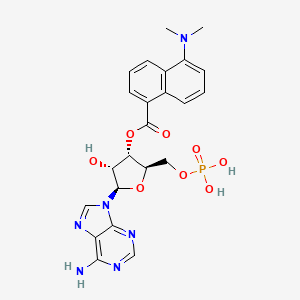
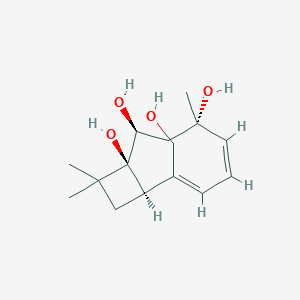
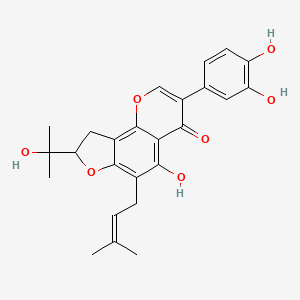
![(1S,2S,3E,5R,6S,11S,14S,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one](/img/structure/B1245716.png)
